molecular formula C24H28ClN3O3 B1662601 Trequinsin hydrochloride CAS No. 78416-81-6

Trequinsin hydrochloride

Cat. No. B1662601
CAS RN: 78416-81-6
M. Wt: 441.9 g/mol
InChI Key: DTCZZBVPTHVXFA-UHFFFAOYSA-N
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Description

Trequinsin hydrochloride is a phosphodiesterase inhibitor . It has been shown to improve sperm motility in vitro . It is an extremely potent inhibitor of the aggregation of human platelets induced in vitro by ADP, collagen, thrombin, and epinephrine .


Molecular Structure Analysis

The molecular formula of Trequinsin hydrochloride is C24H28ClN3O3 . Its exact mass is 441.18 and its molecular weight is 441.960 . The elemental analysis shows that it contains Carbon (65.22%), Hydrogen (6.39%), Chlorine (8.02%), Nitrogen (9.51%), and Oxygen (10.86%) .


Chemical Reactions Analysis

Trequinsin hydrochloride was found to be an efficacious agonist of intracellular calcium . It significantly increased cell hyperactivation and penetration into viscous medium in all donor sperm samples . Trequinsin-induced intracellular calcium responses were cross-desensitised consistently by PGE1 but not progesterone .


Physical And Chemical Properties Analysis

Trequinsin hydrochloride is an extremely potent and cell-permeable inhibitor of cGMP-inhibited phosphodiesterase . It potentiates adenosine-stimulated cAMP accumulation .

Scientific Research Applications

Trequinsin Hydrochloride: A Comprehensive Analysis of Scientific Research Applications

Renin Release in Juxtaglomerular Cells: Trequinsin hydrochloride has been utilized as a PDE3 inhibitor in rat juxtaglomerular cells. It enhances cellular cAMP content, forskolin-induced cAMP synthesis, and subsequently, renin release in these cells .

Sperm Motility and Function: In human sperm, trequinsin hydrochloride has shown potential in improving motility and function. Detailed molecular and functional testing, including plate reader assays, electrophysiology, and cyclic nucleotide measurement, have been conducted to observe its effects on sperm from healthy volunteer donors .

Phosphodiesterase Inhibition: As a potent PDE3 inhibitor, trequinsin hydrochloride is used in research to study its inhibitory effects on phosphodiesterase, which is significant for understanding various physiological processes .

Platelet Aggregation Inhibition: This compound has also been studied for its ability to inhibit platelet aggregation in vitro, which is crucial for cardiovascular research and potential therapeutic applications .

Enhancement of Cellular cAMP: By inhibiting PDE3, trequinsin hydrochloride increases cellular cAMP levels. This action is significant in research areas focusing on signal transduction and cellular communication .

Acrosome Reaction in Sperm: The acrosome reaction is a critical event in fertilization, and trequinsin hydrochloride has been used to study its enhancement in human sperm cells, contributing to reproductive biology research .

7. High-Throughput Screening for Sperm Motility Enhancers Trequinsin hydrochloride has been included in high-throughput screening assays to identify compounds that can enhance human sperm motility, which is vital for addressing male infertility issues .

Safety and Hazards

The safety data sheet for Trequinsin hydrochloride indicates that it may produce carbon oxides and nitrogen oxides when burned .

properties

IUPAC Name

9,10-dimethoxy-3-methyl-2-(2,4,6-trimethylphenyl)imino-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3.ClH/c1-14-9-15(2)23(16(3)10-14)25-22-13-19-18-12-21(30-6)20(29-5)11-17(18)7-8-27(19)24(28)26(22)4;/h9-13H,7-8H2,1-6H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTCZZBVPTHVXFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N=C2C=C3C4=CC(=C(C=C4CCN3C(=O)N2C)OC)OC)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

79855-88-2 (Parent)
Record name Trequinsin hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078416816
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8045806
Record name Trequinsin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trequinsin hydrochloride

CAS RN

78416-81-6
Record name 4H-Pyrimido[6,1-a]isoquinolin-4-one, 2,3,6,7-tetrahydro-9,10-dimethoxy-3-methyl-2-[(2,4,6-trimethylphenyl)imino]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78416-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trequinsin hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078416816
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trequinsin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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